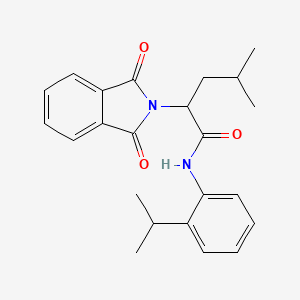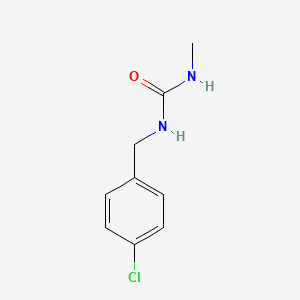![molecular formula C8H4N2O5S B5117137 5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione CAS No. 27564-47-2](/img/structure/B5117137.png)
5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, commonly known as Nitrofurazone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antifungal agent. Nitrofurazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
Nitrofurazone exerts its antibacterial and antifungal effects by damaging the bacterial cell wall and inhibiting the synthesis of nucleic acids. It is believed to interfere with the bacterial electron transport chain, leading to the production of reactive oxygen species that damage the bacterial DNA and proteins.
Biochemical and Physiological Effects
Nitrofurazone has been shown to have a low toxicity profile in vitro and in vivo. It is rapidly metabolized and excreted from the body, with a half-life of approximately 1 hour. Nitrofurazone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Nitrofurazone has several advantages as an antibacterial and antifungal agent for lab experiments. It is readily available, inexpensive, and has a broad spectrum of activity against various microorganisms. However, it has some limitations such as low solubility in organic solvents, potential for the development of bacterial resistance, and potential for cytotoxicity at high concentrations.
Future Directions
There are several future directions for the scientific research of nitrofurazone. One potential application is its use as a drug delivery system for targeted delivery of therapeutic agents. Another potential application is its use as a photodynamic therapy agent for the treatment of cancer. Further studies are needed to explore these potential applications and to optimize the use of nitrofurazone in scientific research.
Synthesis Methods
Nitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with 2-thiohydantoin in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Nitrofurazone has been used in various scientific research studies due to its antibacterial and antifungal properties. It has been tested against a wide range of microorganisms including gram-positive and gram-negative bacteria, fungi, and protozoa. Nitrofurazone has also been used as a model compound for studying the structure-activity relationship of nitrofurans.
properties
IUPAC Name |
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5S/c11-7-5(16-8(12)9-7)3-4-1-2-6(15-4)10(13)14/h1-3H,(H,9,11,12)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECWHWZPBDGSCP-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879278 |
Source


|
| Record name | 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27564-47-2 |
Source


|
| Record name | 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)

![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)